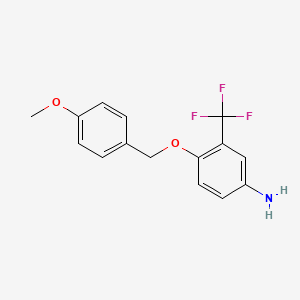4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC13415244
Molecular Formula: C15H14F3NO2
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H14F3NO2 |
|---|---|
| Molecular Weight | 297.27 g/mol |
| IUPAC Name | 4-[(4-methoxyphenyl)methoxy]-3-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C15H14F3NO2/c1-20-12-5-2-10(3-6-12)9-21-14-7-4-11(19)8-13(14)15(16,17)18/h2-8H,9,19H2,1H3 |
| Standard InChI Key | FSVIWDIKWUYXRC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
Introduction
Structural and Nomenclature Analysis
The systematic IUPAC name 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline denotes the following features:
-
A central aniline ring (C6H5NH2) with substituents at positions 3 and 4.
-
A trifluoromethyl group (-CF3) at position 3, imparting hydrophobicity and metabolic stability.
-
A 4-methoxybenzyloxy group (-O-CH2-C6H4-OCH3) at position 4, introducing steric bulk and potential hydrogen-bonding interactions.
Molecular Formula: C15H14F3NO2
Molecular Weight: 297.28 g/mol
Key Structural Analogues:
-
N-benzyl-4-methoxy-N-(trifluoromethyl)aniline (CAS 143490-21-5) : Shares the trifluoromethyl and methoxybenzyl motifs but differs in the substitution pattern.
-
4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) : Lacks the benzyloxy group but provides a benchmark for comparing electronic effects.
Synthetic Pathways and Methodological Considerations
Nitration and Reduction Strategies
A plausible synthesis route involves sequential nitration and reduction steps, as demonstrated for related trifluoromethylated anilines :
-
Nitration: Reacting a precursor such as 2-trifluoromethyl toluene with nitric acid under controlled conditions yields nitro intermediates. For example, 4-nitro-2-trifluoromethyl toluene is synthesized at 0–60°C using dichloromethane or acetic acid as solvents .
-
Reduction: Catalytic hydrogenation (e.g., Pd/C, H2) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine. In one protocol, 4-nitro-2-trifluoromethyl toluene was reduced to 4-methyl-3-trifluoromethyl phenylamine with 58% yield using Pd/C in methanol .
Adaptation for Target Compound:
-
Introduce the 4-methoxybenzyloxy group via nucleophilic aromatic substitution or Mitsunobu reaction prior to nitration/reduction.
-
Protect the aniline nitrogen during synthesis to prevent undesired side reactions.
Physicochemical Properties
Predicted Properties
The trifluoromethyl group enhances lipid solubility, while the methoxybenzyloxy group contributes to π-π stacking interactions in solid-state structures .
Applications in Materials Science
Fluorinated Monomers
Fluorinated anilines are precursors for high-performance polymers. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume